

# Application Notes and Protocols for In Vivo Xenograft Studies with AUR1545

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AUR1545

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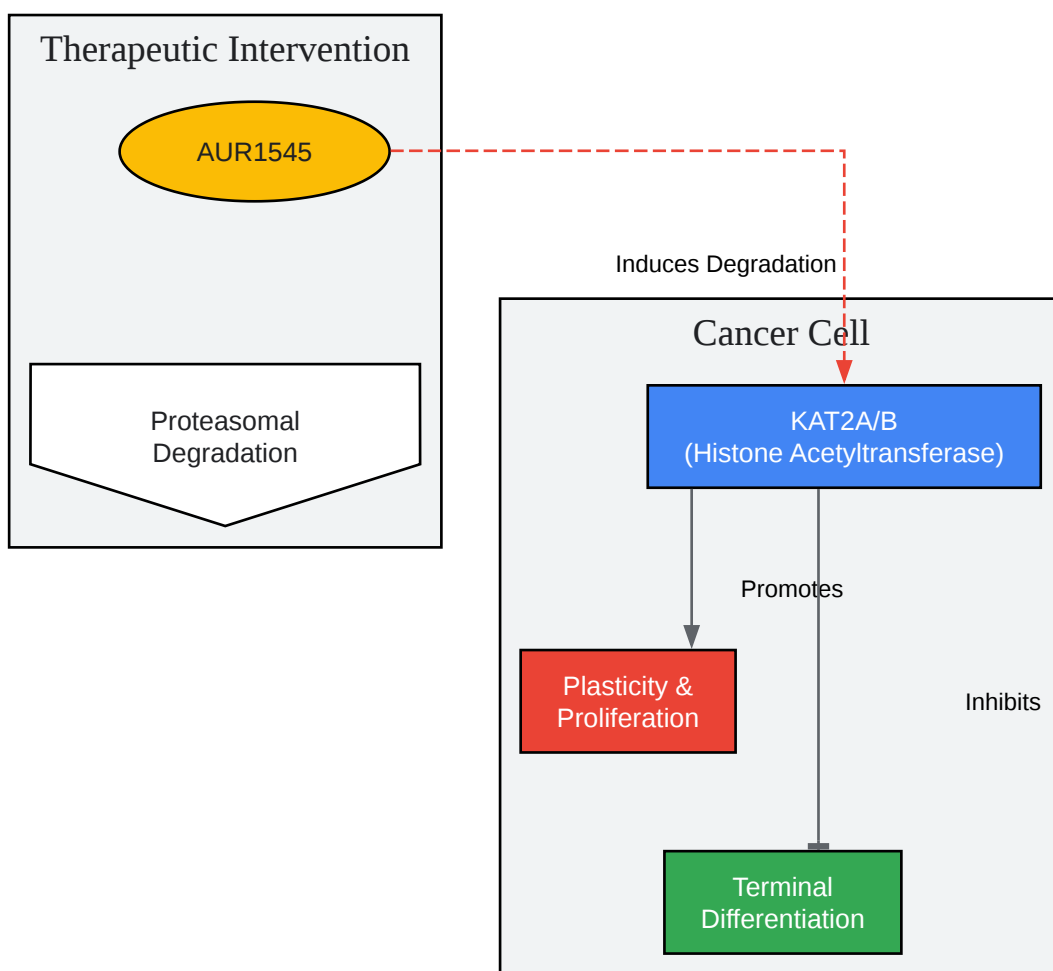
For Researchers, Scientists, and Drug Development Professionals

## Abstract

These application notes provide a comprehensive protocol for the preparation and in vivo administration of **AUR1545**, a selective degrader of the histone acetyltransferases KAT2A and KAT2B, for xenograft studies.[1][2] **AUR1545** is a precursor small molecule to the clinical candidate AUTX-703 and has demonstrated potent anti-tumor activity in preclinical models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][3] This document outlines the mechanism of action, detailed formulation procedures, and a protocol for conducting xenograft studies to evaluate the efficacy of **AUR1545**.

## Mechanism of Action

**AUR1545** is a heterobifunctional protein degrader that selectively targets KAT2A and its paralogue KAT2B for ubiquitination and subsequent proteasomal degradation.[1][4] In various cancers, including AML, SCLC, and NEPC, cancer cells hijack the normal functions of KAT2A/B to maintain a highly plastic and proliferative state, preventing terminal differentiation.[4][5][6] By degrading KAT2A/B, **AUR1545** inhibits tumor growth and induces a shift in cell state towards a more terminally differentiated phenotype.[4][5][7]



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Caption: Mechanism of **AUR1545** leading to KAT2A/B degradation.

## In Vitro Potency

**AUR1545** demonstrates potent, subnanomolar degradation of KAT2A/B, leading to growth inhibition in various cancer cell lines.[1][3]

Cell Line	Cancer Type	GI50 (nM)
MOLM-13	Acute Myeloid Leukemia (AML)	1.2
NCI-H1048	Small-Cell Lung Cancer (SCLC)	1.5
LASCPC-01	Neuroendocrine Prostate Cancer (NEPC)	5.0
Data sourced from Auron Therapeutics preclinical data presentations. <a href="#">[1]</a>		

## Preparation of AUR1545 for In Vivo Administration

### Materials and Reagents

- **AUR1545** powder
- Dimethyl sulfoxide (DMSO), fresh, anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- (2-Hydroxypropyl)- $\beta$ -cyclodextrin (SBE- $\beta$ -CD)
- Corn Oil
- Sterile microcentrifuge tubes and syringes
- Sonicator and/or vortex mixer

### Stock Solution Preparation

**AUR1545** is insoluble in water and ethanol but soluble in DMSO.[8] It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[2][8]

- Prepare a stock solution of **AUR1545** in DMSO at a concentration of 50 mg/mL.
- Aid dissolution by vortexing or brief sonication.
- Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

## In Vivo Formulation Protocols

For in vivo experiments, the working solution should be prepared fresh on the day of administration.[2] The following are established vehicle formulations for achieving a clear solution of **AUR1545** at a concentration of  $\geq 5$  mg/mL.[2]

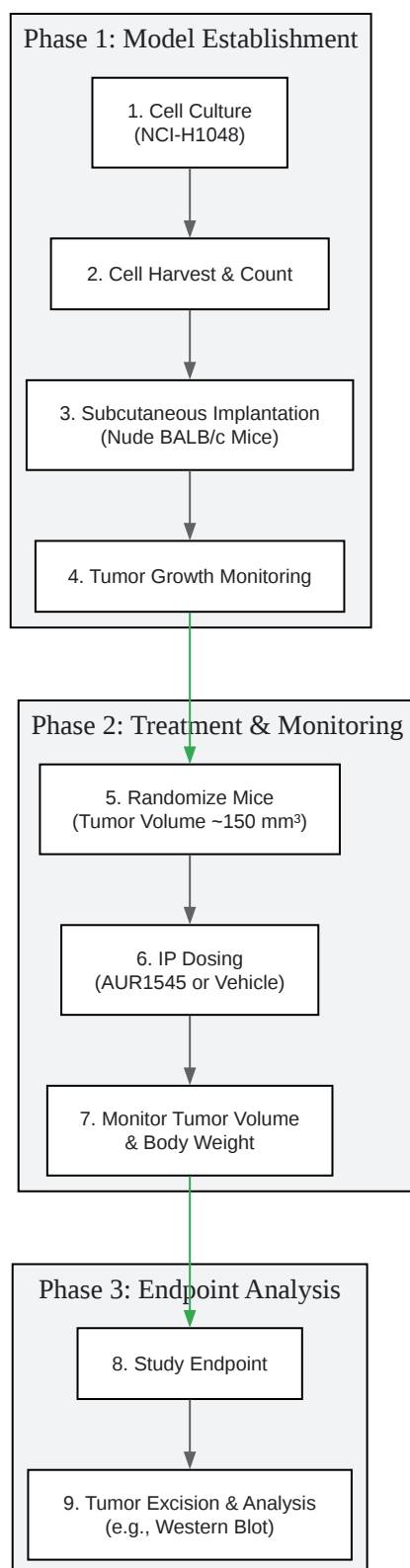
Protocol	Vehicle Composition	Final Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 5$ mg/mL
2	10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	$\geq 5$ mg/mL
3	10% DMSO, 90% Corn Oil	$\geq 5$ mg/mL

Protocol 1 Example (Preparing 1 mL of 5 mg/mL solution):

- Start with 100  $\mu$ L of the 50 mg/mL **AUR1545** DMSO stock solution.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
- Add 450  $\mu$ L of saline to reach the final volume of 1 mL.
- Mix until homogeneous. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2]

## In Vivo Xenograft Study Protocol

The following protocol is based on preclinical studies using the NCI-H1048 SCLC cell line in nude mice.[1][6]



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Caption: Standard workflow for an in vivo xenograft efficacy study.

## Animal Model

- Species: Immunocompromised mice (e.g., Nude BALB/c).[1]
- Age/Sex: 6-8 week old female mice are commonly used.

## Cell Implantation

- Culture NCI-H1048 cells under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject  $2 \times 10^7$  cells into the rear flank of each mouse.[9]
- Monitor mice for tumor formation.

## Dosing and Administration

- Once tumors reach a volume of approximately 150-200 mm<sup>3</sup>, randomize mice into treatment and vehicle control groups.[9]
- Prepare the **AUR1545** dosing solution and vehicle control fresh daily.
- Administer **AUR1545** via intraperitoneal (IP) injection.[6] A previously reported effective dose was 30 mg/kg.[1]
- The dosing schedule should be determined based on the study design (e.g., daily, once every two days).

## Efficacy Monitoring and Endpoint

- Measure tumor volumes with calipers 2-3 times per week. Tumor Volume (mm<sup>3</sup>) = (Length x Width<sup>2</sup>) / 2.
- Record the body weight of each animal at the same frequency to monitor toxicity.[1]
- The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of adverse health effects.

- At the endpoint, tumors can be excised for downstream analysis, such as Western blotting, to confirm the degradation of KAT2A/B.[4]

## Summary of Preclinical In Vivo Data

Parameter	Description
Animal Model	Nude BALB/c mice[1]
Cell Line	NCI-H1048 (SCLC)[1]
Dose	30 mg/kg[1]
Administration Route	Intraperitoneal (IP)[6]
Outcome	70% tumor growth inhibition[1]
Tolerability	Well tolerated, no significant change in body weight noted[1]

## Safety and Toxicology Considerations

In preclinical studies, **AUR1545** was reported to be well-tolerated at an efficacious dose of 30 mg/kg in mice.[1] However, for any new in vivo study, it is essential to conduct preliminary dose-range-finding or maximum tolerated dose (MTD) studies.[10][11] Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Continuous monitoring for any signs of toxicity or adverse effects is mandatory.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Xenograft Studies with AUR1545]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606614#how-to-prepare-aur1545-for-in-vivo-xenograft-studies]

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